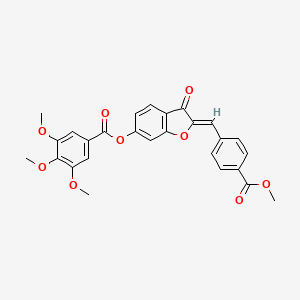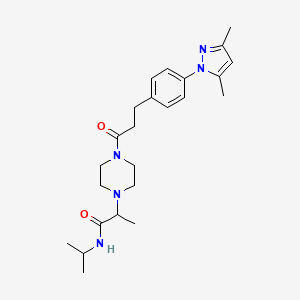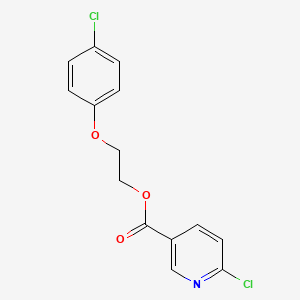
4-(Cyclopropylmethyl)oxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Cyclopropylmethyl)oxolan-3-one” is a chemical compound with the CAS Number: 2253632-78-7 . Its IUPAC name is 4-(cyclopropylmethyl)dihydrofuran-3(2H)-one . It has a molecular weight of 140.18 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12O2/c9-8-5-10-4-7(8)3-6-1-2-6/h6-7H,1-5H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The thermal decomposition of oxolan-3-one, a similar compound, has been studied . The products observed include ethylene, carbon monoxide, formaldehyde, ketene, acetylene, and propyne . A comprehensive computational study of the unimolecular decomposition mechanism shows reactions consistent with these products .Physical And Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 140.18 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
1. Intramolecular Cyclization
Research has explored the cyclization of similar compounds, such as 1-(2,3-Epoxypropyl)-1-cyclohexanol and its analogues, leading to the formation of oxetanes and oxolanes under various conditions. These findings may be relevant to understanding the reactivity and potential applications of 4-(Cyclopropylmethyl)oxolan-3-one in similar cyclization reactions (Murai, Ono, & Masamune, 1977).
2. Oxa-Pictet–Spengler Rearrangement
Studies have shown that the TiCl4-promoted oxa-Pictet–Spengler cyclization of 5-aryl-1,3-dioxolanes produces 1,3-disubstituted-4-hydroxy-isochromans. This implies potential applications for this compound in similar rearrangements, possibly leading to novel compounds (Bianchi, Rúa, & Kaufman, 2004).
3. Biosynthesis of Natural Products
Compounds with structures similar to this compound, featuring cyclopropane, epoxide, and aziridine groups, are significant in the biosynthesis of natural products. These compounds, due to their inherent ring strain, exhibit various biological activities, suggesting that this compound could play a role in the synthesis of bioactive molecules (Thibodeaux, Chang, & Liu, 2012).
4. Molecular Structure and Conformation Studies
Research on molecules with three-membered rings like cyclopropane and oxirane offers insights into the energy, geometry, and electronic distribution of these compounds. This is relevant to understanding the structural and reactivity aspects of this compound (Cremer & Kraka, 1985).
5. Herbicidal Applications
Research on 2-(aryloxyacetyl)cyclohexane-1,3-diones as herbicidal agents hints at possible agricultural applications for this compound derivatives. These compounds could potentially act as inhibitors for specific plant enzymes, offering new avenues for weed control (Wang et al., 2016).
6. Gold-Catalyzed Cycloaddition
A method for preparing 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes through gold-catalyzed cycloaddition suggests potential synthetic applications for this compound in creating structurally diverse molecules (Rao & Chan, 2014).
Safety and Hazards
The safety information for “4-(Cyclopropylmethyl)oxolan-3-one” includes several hazard statements such as H226, H315, H319, H335 . These indicate that the compound is flammable and can cause skin and eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
4-(cyclopropylmethyl)oxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8-5-10-4-7(8)3-6-1-2-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHPAYHSDQEJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2COCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2837804.png)
![2-(4-Methoxyphenyl)-8-(phenylsulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2837805.png)
![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride](/img/structure/B2837807.png)

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylprop-2-enamide](/img/structure/B2837810.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B2837816.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2837817.png)
![N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide](/img/structure/B2837818.png)

![N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide](/img/structure/B2837821.png)